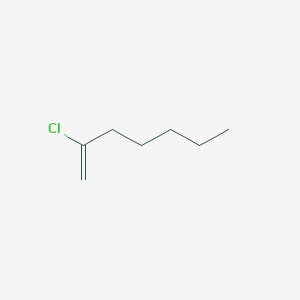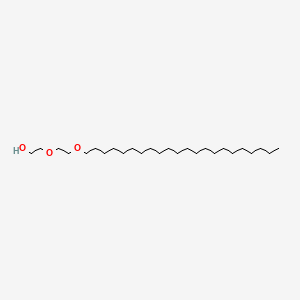![molecular formula C10H10N2O B1355515 2-[4-(Cyanomethyl)phenyl]acetamide CAS No. 99071-55-3](/img/structure/B1355515.png)
2-[4-(Cyanomethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(Cyanomethyl)phenyl]acetamide” is a biochemical compound with the CAS Number: 99071-55-3 . It has a molecular weight of 174.2 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[4-(cyanomethyl)phenyl]acetamide . The InChI code for this compound is 1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13) .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . The storage temperature for this compound is between 2 to 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2-[4-(Cyanomethyl)phenyl]acetamide and its derivatives have been synthesized and characterized for various scientific purposes. For instance, Yang Man-li (2008) discussed the synthesis of novel compounds using 3-fluoro-4-cyanophenol, a primary compound, to create substituted phenyl acetamides (Yang Man-li, 2008).
Radiosynthesis Applications
- In the field of radiosynthesis, derivatives of 2-[4-(Cyanomethyl)phenyl]acetamide are utilized. B. Latli and J. Casida (1995) described the synthesis of chloroacetanilide herbicide and dichloroacetamide safener using compounds related to 2-[4-(Cyanomethyl)phenyl]acetamide for studies on metabolism and mode of action (B. Latli & J. Casida, 1995).
Molecular Structure Analysis
- Analysis of molecular structures often involves compounds like 2-[4-(Cyanomethyl)phenyl]acetamide. K. Saravanan et al. (2016) studied the crystal structure of a related acetamide compound, providing insights into molecular interactions and hydrogen bonding (K. Saravanan et al., 2016).
Development of Novel Derivatives
- The development of novel derivatives for biological applications is a key area of research. A. Fadda et al. (2010) used 2-Cyano-N-(tetrahydrocarbazole)acetamide, related to 2-[4-(Cyanomethyl)phenyl]acetamide, for synthesizing new arylazocarbazole derivatives (A. Fadda et al., 2010).
Enzyme Catalysis
- Research also extends to the field of enzyme catalysis. Ingvild T. Lund et al. (2016) synthesized enantiomers of a compound related to 2-[4-(Cyanomethyl)phenyl]acetamide using lipase B from Candida antarctica, demonstrating the potential for chiral synthesis in drug development (Ingvild T. Lund et al., 2016).
Antimicrobial Studies
- Antimicrobial studies frequently involve derivatives of 2-[4-(Cyanomethyl)phenyl]acetamide. Samreen Gul et al. (2017) synthesized and evaluated a series of oxadiazole compounds, showcasing their potential in antimicrobial applications (Samreen Gul et al., 2017).
Molecular Docking Analysis
- G. Bharathy et al. (2021) investigated the electronic and biological interactions of a related compound, demonstrating the use of molecular docking analysis in drug discovery (G. Bharathy et al., 2021).
Photochemical Reactions
- M. Mella et al. (2004) explored photochemical reactions involving a phenyl cation and compounds similar to 2-[4-(Cyanomethyl)phenyl]acetamide, contributing to the understanding of reaction mechanisms in organic chemistry (M. Mella et al., 2004).
QSAR Studies
- N. Desai et al. (2008) conducted QSAR studies on acetamide derivatives, which is essential for predicting the properties and activities of new drug molecules (N. Desai et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWFGMDHQLLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558997 |
Source


|
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyanomethyl)phenyl]acetamide | |
CAS RN |
99071-55-3 |
Source


|
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)



![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)







